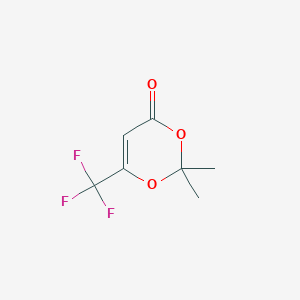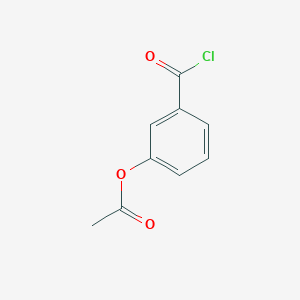
4-(4-Carboxy-3-fluorophenyl)phenol
Overview
Description
Scientific Research Applications
Anaerobic Transformation of Phenol
Phenol can be transformed to benzoate by an anaerobic, phenol-degrading consortium derived from freshwater sediment. This transformation involves the accumulation of fluorobenzoic acids when isomeric fluorophenols are used as phenol analogues. Specifically, 2-fluorophenol and 3-fluorophenol lead to the formation of 3-fluorobenzoate and 2-fluorobenzoate, respectively. This process demonstrates the carboxyl group's introduction para to the phenolic hydroxyl group, indicating a pathway for environmental bioremediation and understanding of anaerobic microbial metabolism (Genthner, Townsend, & Chapman, 1989).
Polymer Chemistry and Fuel Cell Applications
A novel sulfonated poly(ether ether ketone) containing pendant carboxyl groups (C-SPEEK) was synthesized using a bisphenol monomer (4C-PH) containing carboxyl groups. This polymer demonstrates potential in direct methanol fuel cell applications due to its proton conductivity and methanol permeability properties. The structure of the monomer and copolymers was confirmed through various spectroscopic methods, and the resulting membranes show promising characteristics for energy applications (Li et al., 2009).
Met Kinase Inhibition for Cancer Therapy
N-substituted carboxamides derived from 4-(2-aminopyridin-4-yloxy)-3-fluorophenyl were identified as potent Met kinase inhibitors. These compounds, especially the analogue BMS-777607, have shown promising results in inhibiting tumor growth in Met-dependent human gastric carcinoma models, indicating potential applications in cancer therapy (Schroeder et al., 2009).
Synthesis of Key Intermediates for Pharmaceuticals
The synthesis of 6-fluro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate for the antihypertensive agent Nebivolol, involves a multi-step process starting from 4-fluorophenol. This process highlights the role of fluorophenols in the synthesis of medically relevant compounds and the potential for industrial application due to the mild conditions and readily available reagents (Xin-zhi, 2007).
Safety and Hazards
The safety data sheet for a related compound, 3-Carboxy-4-fluorophenylboronic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-fluoro-4-(4-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-12-7-9(3-6-11(12)13(16)17)8-1-4-10(15)5-2-8/h1-7,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSOVFVODXNDGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632668 | |
| Record name | 3-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168100-28-5 | |
| Record name | 3-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-tert-Butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B3048326.png)







![Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3048343.png)




